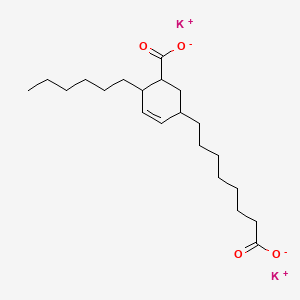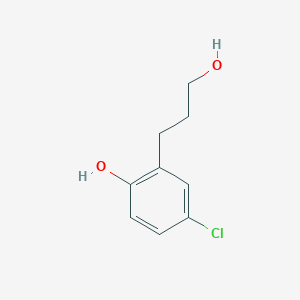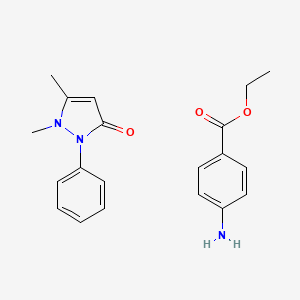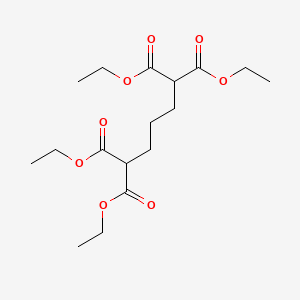
Tetraethyl 1,1,5,5-pentanetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 1,1,5,5-pentanetetracarboxylate is an organic compound with the molecular formula C17H28O8. It is a tetraester derivative of pentanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a pentane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethyl 1,1,5,5-pentanetetracarboxylate can be synthesized through the esterification of 1,1,5,5-pentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification. The general reaction is as follows:
1,1,5,5-pentanetetracarboxylic acid+4ethanol→Tetraethyl 1,1,5,5-pentanetetracarboxylate+4water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl 1,1,5,5-pentanetetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 1,1,5,5-pentanetetracarboxylic acid.
Transesterification: Various tetraesters depending on the alcohol used.
Reduction: 1,1,5,5-pentanetetraol.
Applications De Recherche Scientifique
Tetraethyl 1,1,5,5-pentanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tetraethyl 1,1,5,5-pentanetetracarboxylate depends on the specific reaction or application. In general, the ester groups can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethyl 1,3,3,5-pentanetetracarboxylate
- Tetraethyl 1,2,6,7-heptanetetracarboxylate
- 1,3-Bis(diethylmalonyl)propane
Uniqueness
Tetraethyl 1,1,5,5-pentanetetracarboxylate is unique due to its specific structure, which includes four ester groups attached to a pentane backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
3779-30-4 |
|---|---|
Formule moléculaire |
C17H28O8 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
tetraethyl pentane-1,1,5,5-tetracarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-22-14(18)12(15(19)23-6-2)10-9-11-13(16(20)24-7-3)17(21)25-8-4/h12-13H,5-11H2,1-4H3 |
Clé InChI |
HKZYXKOJTRUQHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



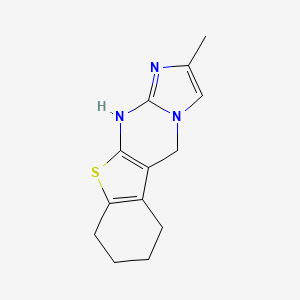

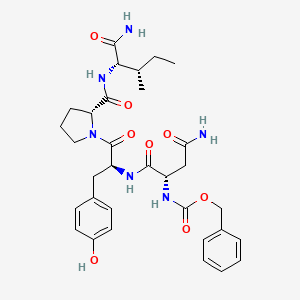
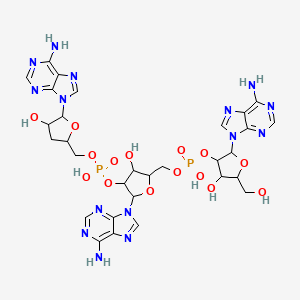

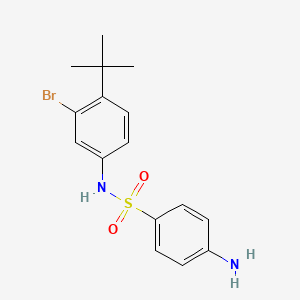
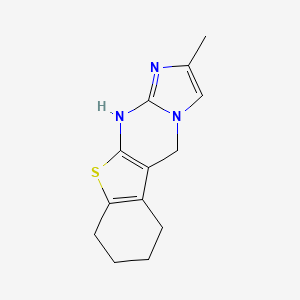
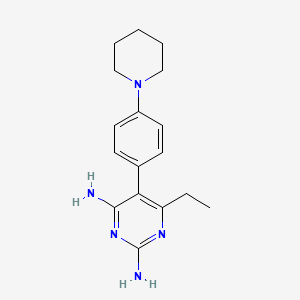
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

